molecular formula C18H21FN4O2 B5372491 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

Número de catálogo B5372491
Peso molecular: 344.4 g/mol
Clave InChI: PPKBDSDNBPTDQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound has been found to have potential therapeutic effects on diseases such as Alzheimer's, Parkinson's, and schizophrenia.

Mecanismo De Acción

The exact mechanism of action of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide is not fully understood. However, it has been proposed that this compound acts as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in the brain and is involved in the regulation of cognitive function, mood, and appetite. By blocking this receptor, this compound may improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include increased levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons, and reduced levels of pro-inflammatory cytokines, which are involved in neuroinflammation. In addition, this compound has been shown to increase dopamine and acetylcholine release in the brain, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide for lab experiments is its high selectivity for the serotonin 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor on cognitive function and neurological disorders. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

Direcciones Futuras

There are several future directions for the study of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT6 receptor. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.

Métodos De Síntesis

The synthesis of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-amino-5-fluoropyrazine with 2-bromoethyl benzene, followed by reduction with sodium borohydride to obtain 6-(2-fluorobenzyl)-2-amino-5-fluoropyrazine. This intermediate is then reacted with formaldehyde and piperidine to yield this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Aplicaciones Científicas De Investigación

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In preclinical studies, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential as a treatment for these diseases in humans.

Propiedades

IUPAC Name

6-[3-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-5-2-1-4-13(14)8-18(12-24)6-3-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h1-2,4-5,9-10,24H,3,6-8,11-12H2,(H2,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBDSDNBPTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=CC=C3F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.